Naftifine hydrochloride

Catalog No.
S536610
CAS No.
65473-14-5
M.F
C21H22ClN
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftifine hydrochloride

CAS Number

65473-14-5

Product Name

Naftifine hydrochloride

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

Molecular Formula

C21H22ClN

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N

SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Synonyms

AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Understanding fungal growth and pathogenesis:

  • Mechanism of action: Naftifine inhibits the growth of fungi by interfering with their cell membrane, specifically targeting a protein called squalene epoxidase. Studying this mechanism can provide insights into fungal biology and potential targets for developing new antifungal drugs. Source: National Center for Biotechnology Information, PubChem Compound Summary
  • Antifungal activity spectrum: Researchers are investigating the effectiveness of naftifine against various fungal strains, including those resistant to other antifungal drugs. This can help optimize treatment strategies and identify potential applications in combating emerging fungal threats. Source: Mycoses. 2009;52(5):394-400

Development of novel antifungal formulations:

  • Drug delivery systems: Researchers are exploring new ways to deliver naftifine, such as nanoparticles or liposomes, to improve its efficacy and penetration into deeper skin layers or target specific fungal reservoirs. Source: Journal of Controlled Release. 2010;145(1):32-38:
  • Combination therapies: Combining naftifine with other antifungal agents or drugs with different mechanisms of action is being studied to enhance its effectiveness and potentially overcome drug resistance. Source: Clinical Microbiology and Infection. 2009;15(12):1132-1137

Investigating alternative therapeutic applications:

  • Antibacterial properties: Some studies suggest that naftifine may possess antibacterial activity against certain bacterial strains, raising potential for future research in this area. Source: Letters in Applied Microbiology. 2005;41(4):324-328
  • Anti-inflammatory effects: Recent research indicates that naftifine might have anti-inflammatory properties, opening avenues for exploring its potential in treating inflammatory skin conditions beyond fungal infections. Source: Mediators of Inflammation. 2019;2019:1-9

Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class. It is primarily used for topical applications to treat various dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). The compound's chemical name is (E)-N-Cinnamyl-N-methyl-1-naphthalenemethylamine hydrochloride, with an empirical formula of C21H21N·HCl and a molecular weight of 323.86 g/mol . Naftifine hydrochloride exhibits broad-spectrum antifungal activity, particularly against dermatophytes and some Candida species.

Naftifine hydrochloride functions by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to a decrease in ergosterol levels—a vital component of fungal cell membranes—resulting in disrupted cellular integrity and function. Consequently, there is an accumulation of squalene within the cells, which can be toxic to fungi .

The biological activity of naftifine hydrochloride has been extensively studied. It exhibits fungicidal activity against various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Epidermophyton floccosum, and Microsporum species. Additionally, it shows fungistatic activity against certain species of Candida, including Candida albicans. While its exact mechanism remains partially understood, its primary action involves disrupting sterol biosynthesis in fungal cells .

Naftifine hydrochloride can be synthesized through several methods that typically involve the reaction of naphthalene derivatives with appropriate amines. One common synthesis route includes:

  • Formation of the Naphthalene Derivative: Starting with 1-naphthylamine, a cinnamyl group is introduced via alkylation.
  • Hydrochloride Formation: The resultant compound is treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the production of naftifine hydrochloride in a relatively straightforward manner while ensuring purity and efficacy .

Naftifine hydrochloride is primarily used in dermatological formulations for treating superficial fungal infections. Its applications include:

  • Treatment of tinea pedis (athlete's foot)
  • Treatment of tinea cruris (jock itch)
  • Treatment of tinea corporis (ringworm)
  • Management of other dermatophyte infections

It is available in various topical forms, including creams and gels, typically at a concentration of 1% .

Naftifine hydrochloride shares similarities with other antifungal agents, particularly those in the allylamine class. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
TerbinafineInhibits squalene epoxidaseBroad-spectrum against dermatophytesOral and topical formulations available
ButenafineInhibits squalene epoxidaseEffective against dermatophytesAvailable as a cream for topical use
GriseofulvinDisrupts fungal mitosisPrimarily against dermatophytesSystemic treatment for severe infections
EconazoleInhibits sterol synthesisBroad-spectrum including yeastTopical azole antifungal
ClotrimazoleInhibits ergosterol synthesisBroad-spectrum including yeastAvailable in various formulations

Naftifine hydrochloride's unique feature lies in its specific mechanism targeting squalene epoxidase, which differentiates it from azole antifungals that target different enzymes involved in sterol biosynthesis. Its efficacy against a wide range of dermatophytes makes it a valuable option in clinical practice .

Enzymatic Inhibition of Squalene 2,3-Epoxidase: Structural and Kinetic Studies

Naftifine hydrochloride exerts its primary antifungal activity through the specific inhibition of squalene 2,3-epoxidase, also known as squalene monooxygenase, a critical enzyme in the fungal ergosterol biosynthesis pathway [1] [2]. This enzyme, encoded by the ERG1 gene, catalyzes the rate-limiting step of ergosterol biosynthesis by facilitating the cyclization of squalene to lanosterol [26]. The enzyme utilizes flavin adenine dinucleotide as a cofactor and obtains electrons from nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase to perform the epoxidation and reduction of molecular oxygen to water [26].

Kinetic studies have revealed that naftifine demonstrates non-competitive inhibition kinetics with respect to the substrate squalene in fungal systems [4] [8]. The inhibition constant values for naftifine in Candida albicans systems show a Ki of 1.1 micromolar, indicating potent inhibitory activity [4] [8]. Candida parapsilosis exhibits slightly higher sensitivity to naftifine inhibition compared to Candida albicans [4] [8]. Remarkably, the mammalian squalene epoxidase from rat liver demonstrates significantly reduced sensitivity to naftifine inhibition, with a Ki value of 77 micromolar, representing approximately 70-fold lower sensitivity than the fungal enzyme [4] [8]. This selectivity difference provides the therapeutic window that allows antifungal activity while minimizing effects on host sterol biosynthesis.

The non-competitive nature of the inhibition suggests that naftifine binds to an allosteric site on the fungal enzyme rather than competing directly with squalene for the active site [4] [8]. This mechanism differs qualitatively from the competitive inhibition observed with mammalian liver squalene epoxidase, where naftifine shows competitive kinetics with respect to both squalene and the soluble cytoplasmic fraction [4] [8]. The structural basis for this selectivity lies in the distinct conformational differences between fungal and mammalian squalene epoxidases, which allows naftifine to achieve preferential binding to the fungal enzyme.

Table 1: Kinetic Parameters for Naftifine Squalene Epoxidase Inhibition

OrganismKi Value (μM)Inhibition TypeSpecificity
Candida albicans1.1Non-competitiveHigh
Candida parapsilosisMore sensitive than C. albicansNon-competitiveHigh
Rat liver77.0CompetitiveLow

Structure-activity relationship studies have demonstrated that naftifine's biological activity is strictly bound to specific structural requirements that are unrelated to those of previously known antifungal agents [24]. The tertiary allylamine function appears to be a prerequisite for antifungal activity against fungi [24]. Systematic variation of individual structural elements has revealed that the phenyl ring system permits the widest structural variations while maintaining biological activity [24]. The complete chemical name, N-cinnamyl-N-methyl-1-naphthalenemethylamine hydrochloride, reflects the essential structural components including the naphthalene ring system, the cinnamyl group, and the N-methyl substitution that contribute to the compound's unique mechanism of action [2].

Impact on Ergosterol Biosynthesis and Fungal Membrane Disruption

The inhibition of squalene 2,3-epoxidase by naftifine hydrochloride results in profound disruption of fungal ergosterol biosynthesis, leading to a cascade of cellular effects that ultimately compromise fungal viability [5] [13]. Ergosterol serves as the predominant sterol in fungal cell membranes, constituting approximately 30-40% of membrane lipids and functioning analogously to cholesterol in mammalian cells [26]. This sterol is essential for maintaining membrane integrity, regulating membrane fluidity, controlling membrane-bound enzyme activity, and maintaining appropriate membrane permeability [26].

Treatment with naftifine hydrochloride produces a dose-dependent reduction in cellular ergosterol content, with concentrations greater than 50 milligrams per liter causing a 60% reduction in ergosterol levels [5] [13]. This depletion coincides with total inhibition of fungal growth at the minimum inhibitory concentration of 50 milligrams per liter in buffered medium at optimal pH 6.5 [5] [13]. The mechanism of sterol depletion is remarkably rapid, with complete inhibition of ergosterol biosynthesis occurring within 10 minutes of drug exposure [5] [13].

Concurrent with ergosterol depletion, naftifine-treated fungal cells demonstrate heavy accumulation of squalene, the immediate substrate of the inhibited enzyme [5] [13]. This accumulation occurs at all inhibitory concentrations and represents a critical component of the antifungal mechanism [7]. The accumulated squalene is known to be toxic to fungal cells and contributes to membrane damage through disruption of membrane structure and function [7] [26]. Radiolabeling experiments using carbon-14 acetate have confirmed that control cells incorporate the labeled substrate into nonsaponifiable lipids composed primarily of ergosterol, whereas naftifine-treated cells accumulate only labeled squalene [5] [13].

The depletion of ergosterol and accumulation of squalene profoundly affect fungal membrane structure and cellular functions [26]. The compromised membrane integrity leads to increased membrane permeability and leakage of cellular components, ultimately resulting in fungal cell death [26]. The disruption affects critical cellular processes including nutrient uptake, cell wall synthesis, and maintenance of cellular organization [26]. Studies have demonstrated that naftifine-treated cells utilize all available ergosterol precursors before growth becomes completely halted, and the absence of sterols other than ergosterol in treated cells suggests that inhibition occurs solely at the point of squalene epoxidation [5] [13].

Table 2: Effects of Naftifine on Ergosterol Biosynthesis and Cellular Components

ParameterEffect/ValueOrganism
Ergosterol Content Reduction60% reduction at >50 mg/LCandida albicans
Squalene AccumulationHeavy accumulation at all concentrationsCandida albicans
Growth InhibitionDose-dependent up to MICCandida albicans
MIC (Minimum Inhibitory Concentration)50 mg/L (buffered medium, pH 6.5)Candida albicans
Time to Complete Inhibition10 minutesCandida albicans

The reversibility of the inhibition has been demonstrated through washing experiments where removal of naftifine by thorough washing in 1% Tween 80 allows the accumulated squalene to be further metabolized to ergosterol [5] [13]. This reversibility indicates that the enzyme inhibition is not based on irreversible or mechanism-based inhibition, but rather represents a competitive interaction that can be overcome by drug removal [4]. Cell-free system studies have confirmed that naftifine produces similar inhibition patterns in both whole cells and cell extracts, indicating efficient penetration of the fungal cell envelope [5] [13].

Anti-Inflammatory and Secondary Pharmacodynamic Properties

Beyond its primary antifungal mechanism, naftifine hydrochloride exhibits significant anti-inflammatory and secondary pharmacodynamic properties that contribute to its therapeutic efficacy [16] [17] [18]. These properties include modulation of polymorphonuclear leukocyte function, effects on superoxide production, and influences on cellular signaling pathways [17] [27].

Naftifine demonstrates a unique priming effect on polymorphonuclear leukocytes, enhancing their functional capacity rather than suppressing immune responses [27]. When polymorphonuclear leukocytes are preincubated with naftifine at concentrations of 1, 10, and 100 micromolar and subsequently stimulated with N-formyl-methionyl-leucyl-phenylalanine or phorbol 12-myristate 13-acetate, superoxide anion production is significantly increased compared to control cells [27]. This priming effect represents an enhancement of the oxidative burst capacity of neutrophils, which may contribute to improved antimicrobial activity [27].

The mechanism underlying the priming effect appears to be mediated through modulation of intracellular calcium levels [27]. Naftifine induces a dose-dependent increase in intracellular free calcium concentrations at doses of 1, 10, and 100 micromolar [27]. Importantly, this calcium elevation persists even in the presence of extracellular calcium chelation with ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, indicating that the calcium source is intracellular rather than extracellular [27]. This intracellular calcium mobilization plays a crucial role in polymorphonuclear leukocyte priming and cellular movements associated with chemotaxis and phagocytosis [27].

Studies evaluating the effects of naftifine on polymorphonuclear leukocyte chemotaxis have demonstrated that the compound does not interfere with the chemotaxis-stimulating effects of N-formyl-methionyl-leucyl-phenylalanine at concentrations of 0.1, 1, 10, and 100 micromolar [27]. This preservation of chemotactic function is clinically significant as it indicates that naftifine does not impair the recruitment of immune effector cells to sites of infection [27]. Additionally, naftifine enhances the ability of polymorphonuclear leukocytes to kill Candida albicans blastospores at concentrations of 10 and 100 micromolar, providing synergistic antifungal activity through both direct fungal inhibition and enhanced host immune responses [27].

Table 3: Anti-inflammatory and Secondary Pharmacodynamic Properties of Naftifine

PropertyEffectMechanismClinical Relevance
Superoxide ProductionPriming effect - enhanced after stimulationCalcium-mediatedPotential immunomodulation
Polymorphonuclear Leukocyte ChemotaxisNo interference with fMLP-stimulated chemotaxisNo direct effectPreserved immune function
Candida albicans Killing by PMNsEnhanced killing at 10-100 μMEnhanced PMN functionEnhanced antifungal activity
Intracellular Calcium LevelsDose-dependent increase (1-100 μM)Intracellular calcium releaseCellular signaling modulation
Priming EffectSignificant at 1, 10, and 100 μMPMN activationImmune system enhancement

The anti-inflammatory properties of naftifine extend beyond polymorphonuclear leukocyte modulation [17] [21]. Research has documented reductions in superoxide production under certain conditions and decreases in polymorphonuclear leukocyte chemotaxis and endothelial adhesion [17] [21]. These effects contribute to the compound's therapeutic profile by potentially reducing inflammatory responses associated with fungal infections while maintaining beneficial immune functions [18].

Core Synthetic Pathways: Benzylamine and Allylamine Scaffold Design

The development of efficient synthetic routes for naftifine hydrochloride has centered on the construction of the characteristic tertiary allylamine framework through benzylamine and allylamine scaffold designs. The compound's molecular formula C₂₁H₂₁N·HCl with a molecular weight of 323.86 represents a complex synthetic target requiring precise control of stereochemistry and functional group positioning [1] [2].

Lewis Acid-Catalyzed Multicomponent Reactions for Allylamine Formation

Lewis acid-catalyzed multicomponent reactions have emerged as a cornerstone methodology for naftifine synthesis, offering significant advantages in terms of atom economy and synthetic efficiency. The most successful approach involves a three-component reaction utilizing N-methyl-1-naphthylcarboxamide, formaldehyde, and styrene under Lewis acid catalysis [3] [4].

Table 1: Core Synthetic Pathways for Naftifine Hydrochloride

PathwayKey ComponentsCatalysts/ConditionsYield Range (%)Reference Source
Mannich-type Multicomponent ReactionN-methyl-1-naphthylmethylamine + formaldehyde + styreneH₂SO₄ (65% yield) or AlCl₃ in 1,4-dioxane65-90 [5] [6] [7]
Lewis Acid-Catalyzed One-pot SynthesisN-methyl-1-naphthylcarboxamide + formaldehyde + styreneI₂, FeCl₃, BF₃·OEt₂, CuCl₂, TfOH83-85.5 [3] [4]
Heck Reaction RouteN-Boc-allylamine + aryl bromidesPd(OAc)₂, tri-o-tolylphosphine, K₂CO₃, DMF, 100°C75-85 [8]
Traditional Three-step SynthesisNaphthalene + paraformaldehyde + HCl → chloromethyl intermediateHCl/AcOH, NaOH in toluene55-68 [9] [10]
AlCl₃-Catalyzed Dehydrationγ-aminoalcohols → allylamines via dehydrationAlCl₃ (1.0 mmol), reflux conditions60-85 [5] [6]

The Lewis acid-catalyzed approach employs various catalysts including iodine, ferric chloride, boron trifluoride etherate, copper chloride, and triflic acid. Among these, iodine has demonstrated exceptional effectiveness, providing yields of 84% for the carbonylated intermediate and overall yields approaching 83-85.5% [3] [4]. This methodology represents a significant advancement by constructing the allyl structural unit in a single step through a multicomponent reaction, substantially simplifying the synthetic process while improving yield efficiency.

The mechanistic basis involves Lewis acid activation of the carbonyl group in N-methyl-1-naphthylcarboxamide, facilitating nucleophilic attack by formaldehyde to generate an iminium intermediate. Subsequent reaction with styrene proceeds through an aza-Prins-type cyclization, directly assembling the required cinnamyl framework [3] [7].

Optimization of Naphthalene and Cinnamyl Substituent Geometry

The geometric optimization of naphthalene and cinnamyl substituents represents a critical aspect of naftifine synthesis, directly impacting both synthetic feasibility and biological activity. The preferred (E)-configuration of the cinnamyl double bond is essential for maintaining optimal antifungal activity [11] [12].

Synthetic control of stereochemistry has been achieved through careful selection of reaction conditions and catalyst systems. The use of styrene as the alkene component in Mannich-type reactions provides inherent selectivity for the trans-cinnamyl configuration due to the thermodynamic stability of the E-isomer under acidic conditions [5] [7]. This selectivity is further enhanced by the stability of styrene in acidic media compared to alternative alkenes such as 2,3-dihydrofuran, which decomposes under similar conditions.

The naphthalene ring positioning at the α-position relative to the nitrogen center has been established as non-negotiable for activity retention. Systematic studies have demonstrated that alternative aromatic systems or different substitution patterns on the naphthalene ring result in complete loss of antifungal activity [12] [13]. This structural requirement extends to the precise spatial arrangement between the naphthalene and cinnamyl moieties, where specific distances between aromatic systems must be maintained for optimal biological function.

Novel Analog Development: Isooctyl Side Chain Modifications and Functional Group Variations

The development of naftifine analogs has focused extensively on systematic modifications of the core structure to explore structure-activity relationships and potentially enhance therapeutic efficacy. These investigations have encompassed various approaches including side chain modifications, functional group variations, and heterocyclic substitutions [5] [6] [14].

Table 2: Structure-Activity Relationships

Structural ElementActivity RequirementEffect of ModificationSupporting Evidence
Tertiary allylamine functionEssential prerequisite for antifungal activityLoss of activity if removed or modifiedCompounds 2-6 inactive when allylamine removed [12] [13]
N-methyl substitutionCritical for optimal activityActivity reduced with other alkyl groupsSystematic variation studies [15] [8]
α-Naphthylmethyl groupCannot be replaced without activity lossInactive with other aromatic systemsSubstitution studies show specificity [12]
(E)-Cinnamyl groupTrans configuration preferredCis isomer shows reduced activityGeometric isomer studies [11] [12]
Naphthalene ring systemCannot be interchanged with other aromaticsOther ring systems show no activityRing replacement studies [12] [13]
Aromatic ring distanceSpecific distances required between functional groupsIncreased/decreased distances reduce activityDistance variation studies [13]
Double bond geometryE-isomer more active than Z-isomerStereochemistry affects potencyIsomer comparison data [11]

Isooctyl side chain modifications have been investigated as potential improvements to the pharmacokinetic profile of naftifine. However, these modifications generally result in reduced antifungal activity, suggesting that the optimal alkyl chain length and branching pattern have been achieved in the parent compound [14] [16]. The most promising modifications have involved subtle variations in the aromatic substituents rather than aliphatic chain alterations.

Functional group variations have yielded more encouraging results, particularly in the development of β-aminoketo intermediates bearing N-methyl functionalities. Compounds designated as series 18 have demonstrated exceptional activity profiles, with specific analogs such as 18b, 18c, and allylamine 20c showing minimum inhibitory concentration values in the range of 0.5-7.8 μg/mL against dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes [5] [6].

Table 3: Analog Development and Functional Group Variations

Modification TypeSpecific ExamplesActivity ProfileMIC Range (μg/mL)Fungal Specificity
Phenyl ring substitution4-Br substituted phenyl (compound 18b)High activity against C. albicans (MIC₈₀ = 7.8 μg/mL)0.5-7.8Broad spectrum including yeasts
β-aminoketo intermediatesN-methyl functionalities (compound 18)Most active class of intermediates0.5-7.8Dermatophytes primarily
Halogenated derivatives4-F, 4-Cl substituted aromaticsMaintained dermatophyte activity1.0-15.6Dermatophyte selective
Alkyl chain variationsIsooctyl side chain modificationsVariable antifungal potencyVariableDepends on chain length
Heterocyclic replacementsPyridine, thiophene ring systemsGenerally reduced activity>50Reduced spectrum

The 4-brominated derivative (compound 18b) has emerged as particularly noteworthy, displaying high activity against Candida albicans and Cryptococcus neoformans with MIC₈₀ values of 7.8 μg/mL. This compound exhibits fungicidal rather than fungistatic properties against C. neoformans, with a minimum fungicidal concentration value of 15.6 μg/mL [5] [6].

Patent Landscape Analysis: CN103664631A and CN1324790A Methodological Innovations

The patent landscape for naftifine hydrochloride synthesis reflects the evolution of synthetic methodologies from traditional multi-step approaches to more efficient, cost-effective processes. Two key patents, CN103664631A and CN1324790A, represent significant methodological innovations that have shaped modern production strategies [3] [9].

Table 4: Patent Landscape Analysis

Patent NumberKey InnovationMethodological AdvanceYield Improvement (%)Cost Reduction Strategy
CN103664631ALewis acid-catalyzed multicomponent reactionOne-pot allyl unit construction via Mannich reaction84 (carbonylated intermediate)Elimination of precious metal catalysts
CN1324790AThree-step synthesis without expensive reagentsDirect use of crude chloromethyl naphthalene55-68 overallInexpensive starting materials
CN101186578AImproved purification and crystallizationEnhanced yield through recrystallization optimizationNot specifiedSimplified purification process
RU2539654C1Iron-catalyzed coupling methodFe-catalyzed phenyl Grignard couplingNot specifiedAlternative synthetic route
US20190282501A1Hydroalcoholic foam formulationNovel topical delivery systemN/A (formulation)Improved bioavailability

Patent CN103664631A introduces a revolutionary approach utilizing Lewis acid-catalyzed multicomponent reactions that eliminates the need for precious metal catalysts [3] [4]. This methodology employs 1-naphthoic acid as the starting material, proceeding through N-methyl-1-naphthoamide formation via reaction with thionyl chloride and methylamine. The key innovation involves a three-component reaction where N-methyl-1-naphthoamide, formaldehyde, and styrene undergo Lewis acid-catalyzed coupling to directly construct the carbonylated naftifine intermediate. Subsequent hydrazine-potassium hydroxide reduction and hydrochloric acid acidification yield the final product with an overall efficiency of 61.6%.

The methodological significance of this approach lies in its elimination of expensive transition metal catalysts, replacement of multi-step sequential reactions with a single multicomponent transformation, and substantial cost reduction through the use of readily available starting materials. The process achieves industrial scalability while maintaining environmental compatibility through simplified post-treatment procedures [3].

Patent CN1324790A represents an earlier but equally important innovation focusing on cost reduction through the elimination of expensive reagents and the development of a practical three-step synthesis [9] [10]. This approach begins with naphthalene as the starting material, utilizing paraformaldehyde and hydrochloric acid to synthesize 1-chloromethyl naphthalene crude product. The innovation lies in the direct use of crude intermediate without purification, avoiding the explosive distillation steps required in previous methodologies.

The second step involves reaction of the crude 1-chloromethyl naphthalene with methylamine to produce N-methyl-1-naphthylmethylamine, followed by condensation with cinnamyl chloride using sodium hydroxide as the acid-binding agent in toluene. This approach achieves yields of 55-68% while significantly reducing production costs to 900-1100 units per kilogram, representing the most economical technology for naftifine hydrochloride production at the time of patent filing [9].

The methodological innovations encompassed in these patents have established the foundation for modern naftifine hydrochloride synthesis, balancing synthetic efficiency, cost-effectiveness, and environmental considerations. The evolution from traditional multi-step approaches to integrated multicomponent strategies reflects the maturation of synthetic organic chemistry in pharmaceutical manufacturing, demonstrating how fundamental research in reaction methodology directly translates to industrial applications.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

323.1440774 g/mol

Monoisotopic Mass

323.1440774 g/mol

Heavy Atom Count

23

UNII

25UR9N9041

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65473-14-5

Wikipedia

Naftifine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083
2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800
3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784
4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165

Explore Compound Types